Methanone, (3,4-dihydro-2H-1,5-benzodioxepin-7-yl)(4-hydroxyphenyl)-
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Overview
Description
Methanone, (3,4-dihydro-2H-1,5-benzodioxepin-7-yl)(4-hydroxyphenyl)- is a complex organic compound characterized by its unique structure, which includes a benzodioxepin ring fused with a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (3,4-dihydro-2H-1,5-benzodioxepin-7-yl)(4-hydroxyphenyl)- typically involves the condensation of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine with 4-hydroxybenzaldehyde under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the methanone linkage. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction parameters, such as temperature and pH, can enhance the efficiency of the synthesis process. Additionally, solvent recovery and recycling techniques are employed to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Methanone, (3,4-dihydro-2H-1,5-benzodioxepin-7-yl)(4-hydroxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The methanone group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Alcohols and related derivatives.
Substitution: Nitro, bromo, or other substituted derivatives depending on the reagent used.
Scientific Research Applications
Methanone, (3,4-dihydro-2H-1,5-benzodioxepin-7-yl)(4-hydroxyphenyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methanone, (3,4-dihydro-2H-1,5-benzodioxepin-7-yl)(4-hydroxyphenyl)- involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to interact with various biological pathways, potentially modulating cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-1,5-benzodioxepin: Shares the benzodioxepin core but lacks the hydroxyphenyl group.
4-Hydroxybenzaldehyde: Contains the hydroxyphenyl group but lacks the benzodioxepin ring.
Methanone derivatives: Various methanone compounds with different substituents on the aromatic rings.
Uniqueness
Methanone, (3,4-dihydro-2H-1,5-benzodioxepin-7-yl)(4-hydroxyphenyl)- is unique due to its combined structural features, which confer distinct chemical reactivity and biological activity. The presence of both the benzodioxepin and hydroxyphenyl groups allows for diverse interactions with chemical reagents and biological targets, making it a versatile compound for research and industrial applications .
Properties
CAS No. |
123769-56-2 |
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Molecular Formula |
C16H14O4 |
Molecular Weight |
270.28 g/mol |
IUPAC Name |
3,4-dihydro-2H-1,5-benzodioxepin-7-yl-(4-hydroxyphenyl)methanone |
InChI |
InChI=1S/C16H14O4/c17-13-5-2-11(3-6-13)16(18)12-4-7-14-15(10-12)20-9-1-8-19-14/h2-7,10,17H,1,8-9H2 |
InChI Key |
XPMNVUCLVOVIQR-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C=C(C=C2)C(=O)C3=CC=C(C=C3)O)OC1 |
Origin of Product |
United States |
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